Pelargonin chloride

Catalog No.
S1551390
CAS No.
17334-58-6
M.F
C27H31ClO15
M. Wt
631.0 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pelargonin chloride

CAS Number

17334-58-6

Product Name

Pelargonin chloride

IUPAC Name

2-[7-hydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride

Molecular Formula

C27H31ClO15

Molecular Weight

631.0 g/mol

InChI

InChI=1S/C27H30O15.ClH/c28-8-17-19(32)21(34)23(36)26(41-17)39-15-6-12(31)5-14-13(15)7-16(25(38-14)10-1-3-11(30)4-2-10)40-27-24(37)22(35)20(33)18(9-29)42-27;/h1-7,17-24,26-29,32-37H,8-9H2,(H-,30,31);1H

InChI Key

DIRROHKULXIUCB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O.[Cl-]

Synonyms

Pelargonidin-3,5-diglucoside chloride

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O.[Cl-]

Isomeric SMILES

C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O.[Cl-]

Antioxidant and Anti-inflammatory Properties

Pg35G exhibits potent antioxidant activities, scavenging free radicals and reactive oxygen species (ROS) that can damage cells and contribute to various diseases. Studies have shown its ability to:

  • Reduce oxidative stress in cell models
  • Protect against inflammation in various tissues

These properties suggest Pg35G may be beneficial in preventing or managing conditions associated with oxidative stress and inflammation, such as neurodegenerative diseases, cardiovascular diseases, and certain cancers.

Radioprotective Effects

Research indicates Pg35G possesses radioprotective properties. Studies have observed its ability to:

  • Reduce chromosomal damage in cells exposed to radiation
  • Increase survival rates in irradiated animals

These findings suggest Pg35G may have potential applications in mitigating the harmful effects of radiation exposure, such as in cancer treatment or radiation accidents.

Other Research Areas

Pg35G is also being investigated for its potential roles in:

  • Improving cognitive function: Studies suggest it may improve memory and learning
  • Protecting against diabetes: Research suggests it may have anti-diabetic properties
  • Enhancing gut health: Studies suggest it may promote the growth of beneficial gut bacteria

Pelargonin chloride, with the chemical formula C₁₅H₁₁ClO₅ and a molecular weight of 306.7 g/mol, is an anthocyanidin chloride derived from pelargonidin. It is characterized by its vibrant red to orange color, which varies depending on the pH of the medium. This compound falls under the category of flavonoids, specifically anthocyanins, which are known for their role in plant pigmentation and potential health benefits. Pelargonin chloride is often isolated from plants such as Pelargonium zonale and certain varieties of roses .

The potential health benefits of PDG are attributed to its antioxidant properties. Studies suggest it can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are associated with oxidative stress and inflammation [, ]. PDG may also interact with cellular signaling pathways, although the exact mechanisms are still being elucidated [].

Typical of anthocyanins:

  • Acid-Base Reactions: The compound displays a color change based on pH, which is a hallmark of anthocyanins. In acidic conditions, it appears red, while in alkaline conditions, it can turn blue or green.
  • Hydrolysis: In the presence of water and acids, pelargonin chloride can hydrolyze to release sugars and form aglycones.
  • Oxidation: Exposure to oxidizing agents can lead to degradation products, which may affect its stability and color .

Pelargonin chloride exhibits various biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its potential health benefits.
  • Phytoestrogen Activity: This compound acts as a phytoestrogen, mimicking estrogen in the body, which may have implications for hormone-related health issues .
  • Anti-Cancer Potential: Some studies suggest that pelargonin chloride may reduce the risk of certain cancers, including breast and prostate cancer, due to its antioxidant and estrogenic activities .

The synthesis of pelargonin chloride typically involves multi-step reactions:

  • Initial Reaction: Pelargonidin is reacted with triethylamine in acetone at low temperatures (0 - 20 °C) for approximately one hour.
  • Chlorination: The product is then treated with hydrogen chloride in a methanol/ethyl acetate mixture for 24 hours at room temperature.
  • Final Hydrolysis: The final step involves treatment with potassium hydroxide in methanol and water at low temperatures (0 - 4 °C) for one hour .

Pelargonin chloride has several applications across different fields:

  • Food Industry: Used as a natural colorant due to its vibrant hue.
  • Pharmaceuticals: Explored for its potential health benefits, particularly in formulations aimed at cancer prevention and antioxidant support.
  • Cosmetics: Incorporated into cosmetic products for its coloring properties and potential skin benefits .

Pelargonin chloride shares similarities with other anthocyanins but possesses unique characteristics:

Compound NameChemical FormulaUnique Features
Cyanidin ChlorideC₁₅H₁₁ClO₅Exhibits different color properties; more prevalent in berries.
Delphinidin ChlorideC₁₅H₁₁ClO₆Has additional hydroxyl groups; contributes to blue hues in flowers.
Peonidin ChlorideC₁₅H₁₁ClO₅Similar structure but differs in hydroxyl positioning; found in red fruits.
Malvidin ChlorideC₁₅H₁₁ClO₇Contains more hydroxyl groups; associated with purple coloration.

Pelargonin chloride's distinct structure allows it to impart unique colors and biological effects compared to these similar compounds. Its specific interactions and properties make it particularly valuable in both food and health applications .

Physical Description

Solid

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

10

Exact Mass

630.1351480 g/mol

Monoisotopic Mass

630.1351480 g/mol

Heavy Atom Count

43

Melting Point

180°C

UNII

4OJV6238UJ

Other CAS

17334-58-6

Wikipedia

Pelargonin

Dates

Modify: 2023-08-15

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